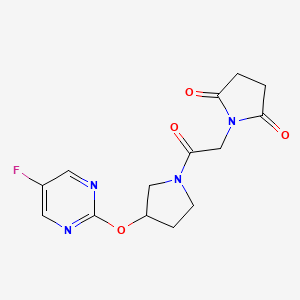

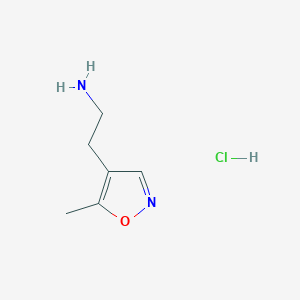

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, also known as Furamidine, is a synthetic compound with potential therapeutic applications. It belongs to the family of diamidines and has been studied for its antiparasitic, antibacterial, and antiviral properties.

Applications De Recherche Scientifique

Neuroprotection and Cellular Protection

YM-244769 , a compound with a similar structure, has been studied for its neuroprotective properties. This compound selectively inhibits the Na+/Ca2+ exchanger NCX3 and has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells. Such selective inhibition suggests its utility in developing treatments for neurological conditions where calcium imbalance is a factor (Iwamoto & Kita, 2006).

Environmental and Analytical Chemistry

Compounds with furan moieties, such as those resulting from the photo-oxidation of furan derivatives, have been identified as significant environmental pollutants. Their analysis and the quantification of their derivatives, such as unsaturated 1,4-dicarbonyl products, are critical for understanding their environmental impact and for developing strategies to mitigate this impact (Alvarez et al., 2009).

Oncology and Radiopharmaceutical Research

Prototypic 18F-Labeled Argininamide-Type Neuropeptide Y Y1R Antagonists have been explored for their potential in PET imaging of mammary carcinoma. Such compounds, including those with fluorobenzyl groups, offer insights into designing ligands with optimized physicochemical properties for better biodistribution and higher enrichment in cancerous tissues (Keller et al., 2017).

Drug Metabolism and Pharmacokinetics

The metabolism and disposition of potent HIV integrase inhibitors have been supported by 19F-NMR spectroscopy . This technique has allowed for the exploration of the metabolic fate and excretion of compounds containing fluorobenzyl groups, highlighting the importance of fluorine in drug discovery and development (Monteagudo et al., 2007).

Sensing and Material Science

N,N'-Bisoxalamides have shown to enhance catalytic activity in Cu-catalyzed coupling reactions. Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) have been effective in promoting the N-arylation of anilines and cyclic secondary amines. This suggests their potential in synthesizing pharmaceutically relevant compounds and in material science applications (Bhunia, Kumar, & Ma, 2017).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSDEYSICJUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)